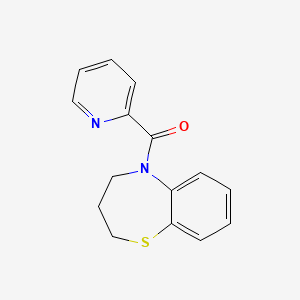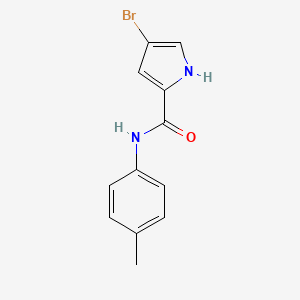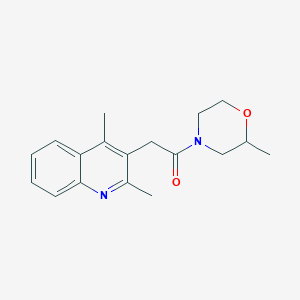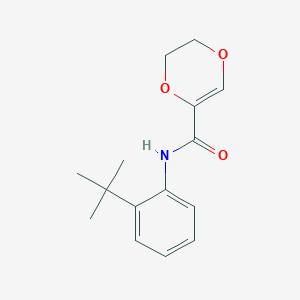![molecular formula C16H17N5S B7462685 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose metabolism in the brain. By blocking the activity of GPR40, this compound increases the release of acetylcholine, a neurotransmitter that is essential for learning and memory. This mechanism of action is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase acetylcholine release in the hippocampus, a brain region that is critical for learning and memory. It also improves synaptic plasticity, which is the ability of neurons to change their connections in response to experience. These effects are thought to underlie the cognitive-enhancing properties of this compound.
実験室実験の利点と制限
5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole has several advantages for use in lab experiments. It is highly selective for GPR40 and has a favorable pharmacokinetic profile. However, this compound is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.
将来の方向性
There are several future directions for the research and development of 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole. These include:
1. Further preclinical studies to better understand the mechanism of action and potential therapeutic applications of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of more selective and potent GPR40 antagonists for the treatment of cognitive disorders.
4. Investigation of the potential use of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia.
5. Exploration of the use of this compound in combination with other drugs or therapies for the treatment of cognitive disorders.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cognitive disorders such as Alzheimer's disease. Its selective antagonism of GPR40 and ability to increase acetylcholine release make it a potential cognitive enhancer. However, more research is needed to fully understand its safety and efficacy, and to explore its potential use in other neurological disorders.
合成法
The synthesis of 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole involves the reaction of 2-(2-thiophen-2-ylpyrrolidin-1-yl)acetaldehyde with 5-phenyltetrazole in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a purity of over 99%.
科学的研究の応用
5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole has been extensively studied for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
特性
IUPAC Name |
5-phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-2-6-13(7-3-1)16-17-19-21(18-16)12-20-10-4-8-14(20)15-9-5-11-22-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNAVBSACUEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)


![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)
